molecular formula C4H3N4O2S+ B14154701 Imino-(2-nitrothiophen-3-YL)imino-azanium CAS No. 52003-19-7

Imino-(2-nitrothiophen-3-YL)imino-azanium

Cat. No.: B14154701
CAS No.: 52003-19-7
M. Wt: 171.16 g/mol
InChI Key: IPLSLFZGQZAWHO-UHFFFAOYSA-N
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Description

Imino-(2-nitrothiophen-3-YL)imino-azanium is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino-(2-nitrothiophen-3-YL)imino-azanium typically involves the reaction of 2-nitrothiophene with an appropriate imine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The reaction parameters are carefully monitored and controlled to maintain the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Imino-(2-nitrothiophen-3-YL)imino-azanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield corresponding oxides, while reduction can produce amino derivatives .

Scientific Research Applications

Imino-(2-nitrothiophen-3-YL)imino-azanium has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Imino-(2-nitrothiophen-3-YL)imino-azanium involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • Imino-(2-nitrobenzyl)imino-azanium
  • Imino-(2-nitrophenyl)imino-azanium
  • Imino-(2-nitropyridyl)imino-azanium

Uniqueness

Imino-(2-nitrothiophen-3-YL)imino-azanium is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

52003-19-7

Molecular Formula

C4H3N4O2S+

Molecular Weight

171.16 g/mol

IUPAC Name

imino-(2-nitrothiophen-3-yl)iminoazanium

InChI

InChI=1S/C4H3N4O2S/c5-7-6-3-1-2-11-4(3)8(9)10/h1-2,5H/q+1

InChI Key

IPLSLFZGQZAWHO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1N=[N+]=N)[N+](=O)[O-]

Origin of Product

United States

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